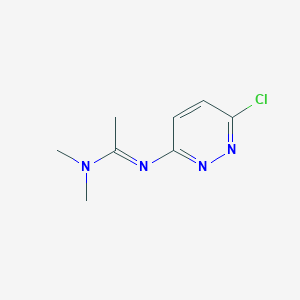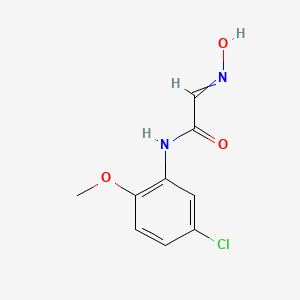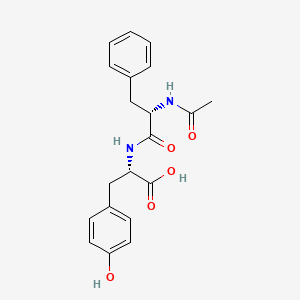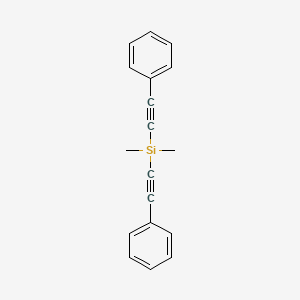
Dimethylbis(phenylethynyl)silane
Übersicht
Beschreibung
Dimethylbis(phenylethynyl)silane is a chemical compound with the formula (C2H3Ph)2Si(CH3)2 . It is used for research purposes .
Synthesis Analysis
The synthesis of Dimethylbis(phenylethynyl)silane has been achieved through the Grignard reaction . The reaction conditions are mild and the yields are better than 75% .Molecular Structure Analysis
The molecular formula of Dimethylbis(phenylethynyl)silane is C18H16Si . Its molecular weight is 260.41 .Chemical Reactions Analysis
The reaction of Dimethylbis(phenylethynyl)silane with other compounds has been studied. For example, it has been reported to react with tris(pentafluorophenyl)borane .Physical And Chemical Properties Analysis
Dimethylbis(phenylethynyl)silane is a solid at 20°C . It appears as a very pale yellow to pale yellow crystal or powder . The minimum melt viscosity of Dimethylbis(phenylethynyl)silane is 0.09 Pa·s at 333 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthesis of 1,3-Disila-, 1,3-Digerma-, and 1-Germa-3-Silacyclobutanes : Dimethylbis(α-lithiobenzyl)silanes were used in synthesizing 2,4-diphenyl-substituted 1,3-disila-, 1,3-digerma-, and 1-germa-3-silacyclobutanes, showcasing their utility in complex molecular synthesis (Akkerman & Bickelhaupt, 1988).
Conversion into Benzyl Bromides and Nitriles : Dimethylbis(p-tolyl)silane, a related compound, was transformed into mono- or di-benzyl bromides, and subsequently into nitriles, phenylacetic acids, and phenethylamines, illustrating the compound's versatility in organic synthesis (Rotman, Gertner & Zilkha, 1967).
Use in Lithium-ion Batteries : Phenyl tris-2-methoxydiethoxy silane, a similar compound, has been studied as an additive in lithium-ion batteries, demonstrating its potential in enhancing battery performance (Xia et al., 2008).
Preparation of Dimethylbis(methylamino) Silane : A study on the synthesis of dimethylbis(methylamino)silane, using dimethyldichlorosilane, highlights its importance in producing silicon-based compounds (Yan, 2011).
Molecular Structures of Substituted 1,3-Bisketenes : Research on dimethylbis(trimethylsilylketyl)silane aids in understanding the molecular structures of complex organosilicon compounds (Borisenko et al., 2008).
Material Science and Catalysis
Polyimide-Silica Hybrids : Utilizing novel phenylethynyl imide silanes, including compounds similar to dimethylbis(phenylethynyl)silane, polyimide-silica hybrids were developed to enhance the adhesion between surface-treated titanium alloy and imide adhesives (Park et al., 2000).
Catalytic Properties of Ionic Metallacyclodimeric Palladium(II) Complexes : Research involving dimethylbis(4-pyridyl)silane, a relative of dimethylbis(phenylethynyl)silane, reveals its potential in catalysis, particularly in the synthesis of functional supramolecular materials (Kim et al., 2012).
Filled Poly(2,6-Dimethyl-1,4-Phenylene Oxide) Membranes : In the field of pervaporation, the incorporation of silane modified silica nanoparticles, which are structurally related to dimethylbis(phenylethynyl)silane, showed significant improvement in the performance of poly(2,6-dimethyl-1,4-phenylene oxide) membranes (Khayet et al., 2005).
Safety And Hazards
Zukünftige Richtungen
The thermal polymerization of arylacetylene, in particular, phenylethynyl, has been studied for several years, and the mechanism and structures for these systems have been proposed . The synthesis of Dimethylbis(phenylethynyl)silane via the Grignard reaction opens up new possibilities for future research .
Eigenschaften
IUPAC Name |
dimethyl-bis(2-phenylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBLIVYQOCFXPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451823 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(phenylethynyl)dimethylsilane | |
CAS RN |
2170-08-3 | |
| Record name | BIS(PHENYLETHYNYL)DIMETHYLSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylbis(phenylethynyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridine, 2-[(trifluoromethyl)thio]-](/img/structure/B1366735.png)
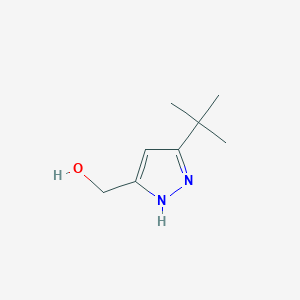
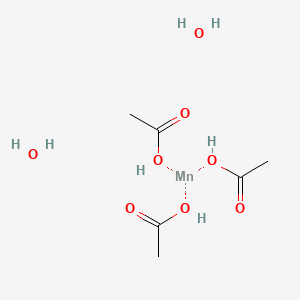
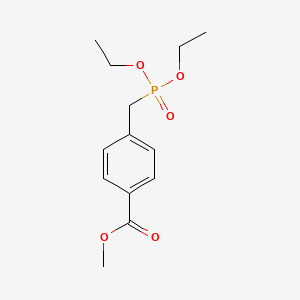
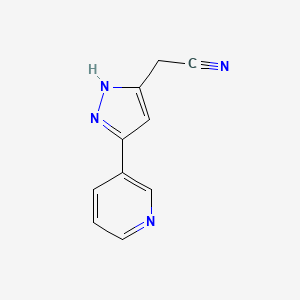
![1-(2-Ethoxy-phenyl)-5-methyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1366751.png)
![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1366753.png)
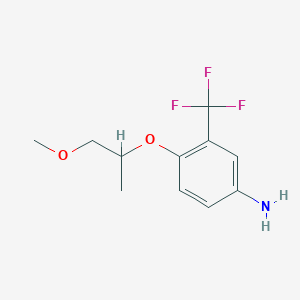
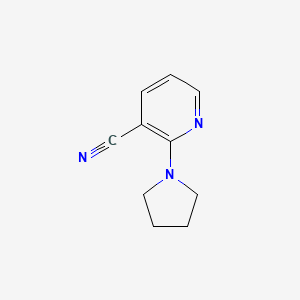
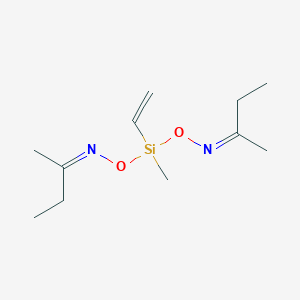
![2-{6-[1-Cyano-2-(methoxyimino)ethyl]-3-pyridazinyl}-3-(methoxyimino)propanenitrile](/img/structure/B1366768.png)
